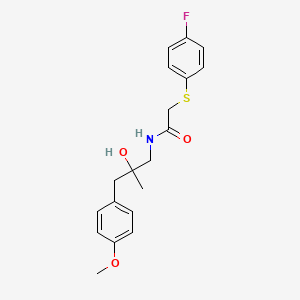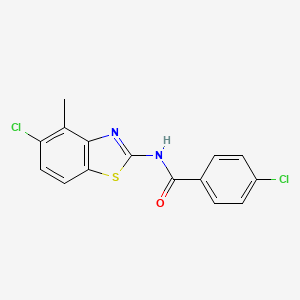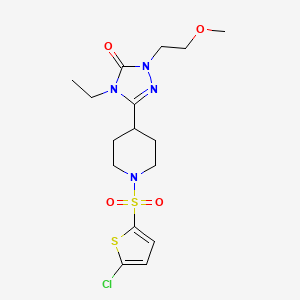
2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl and methoxyphenyl groups suggests potential sites of aromaticity, while the thioether and acetamide groups could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the acetamide group might undergo hydrolysis, the thioether group could be oxidized, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide represents a unique chemical structure that serves as a precursor or derivative in the synthesis of various pharmacologically active molecules. For example, studies have shown the synthesis of novel derivatives for anti-inflammatory activity, where related compounds were synthesized and evaluated for their potential in treating inflammation-related disorders (Sunder & Maleraju, 2013). This demonstrates the compound's utility in drug discovery, particularly in the development of anti-inflammatory agents.
Pharmacological Evaluation
Compounds with structures similar to this compound have been synthesized and evaluated for their pharmacological properties. For instance, derivatives have been tested for their inhibitory activity against T-type Ca(2+) channels, revealing structure-activity relationships that are crucial for the development of novel antihypertensive agents (Watanuki et al., 2012). This highlights the compound's relevance in the search for new treatments for hypertension.
Crystal Structure and Material Science Applications
The crystal structure analysis of related compounds has provided insights into the material science and pharmaceutical applications, underscoring the importance of such compounds in the development of new materials and drugs (Nagaraju et al., 2018). These studies contribute to our understanding of the molecular architecture and its implications for functionality and interaction with biological systems.
Potential Therapeutic Applications
Research on analogs and derivatives has explored their potential therapeutic applications, such as in the treatment of cerebral ischemic injury. For example, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, an analog of salidroside that shares structural similarities, has been studied for its neuroprotective effects in vitro and in vivo, offering promising therapeutic applications for cerebral ischemic injury (Yu et al., 2018).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific information, it’s difficult to provide a detailed safety analysis.
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-19(23,11-14-3-7-16(24-2)8-4-14)13-21-18(22)12-25-17-9-5-15(20)6-10-17/h3-10,23H,11-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLOHCSTJUJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CSC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2634920.png)


![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)



![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B2634934.png)

![3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine](/img/structure/B2634937.png)